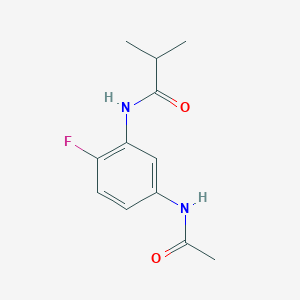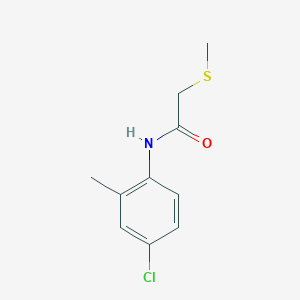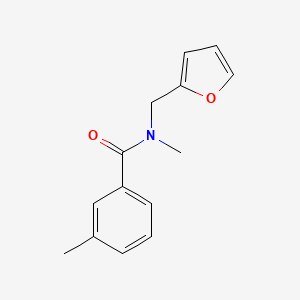
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide, also known as DBF, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the benzamide class of compounds and has a molecular formula of C15H16N2O2. DBF is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and DMSO.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(furan-2-ylmethyl)-N,3-dimethylbenzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism in the treatment of cancer.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide has been found to have a number of biochemical and physiological effects. Studies have shown that N-(furan-2-ylmethyl)-N,3-dimethylbenzamide can inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in the progression of cancer. N-(furan-2-ylmethyl)-N,3-dimethylbenzamide has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(furan-2-ylmethyl)-N,3-dimethylbenzamide in lab experiments is that it is relatively easy to synthesize and has a high degree of purity. N-(furan-2-ylmethyl)-N,3-dimethylbenzamide is also stable under a wide range of conditions and can be stored for long periods of time. However, one limitation of using N-(furan-2-ylmethyl)-N,3-dimethylbenzamide is that it can be toxic at high concentrations and may require careful handling and disposal.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(furan-2-ylmethyl)-N,3-dimethylbenzamide. One area of interest is in the development of new anti-cancer drugs based on the structure of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide. Researchers are also investigating the potential use of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide and how it can be optimized for use in scientific research.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoic acid with 2-furaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with dimethylamine to yield N-(furan-2-ylmethyl)-N,3-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide has been found to have a wide range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research. Studies have shown that N-(furan-2-ylmethyl)-N,3-dimethylbenzamide has anti-tumor properties and can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-5-3-6-12(9-11)14(16)15(2)10-13-7-4-8-17-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYYSJWZTSYVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

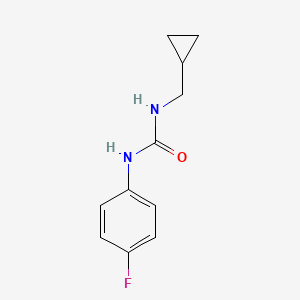

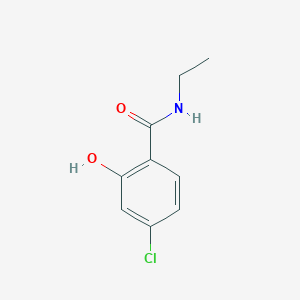
![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)

![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
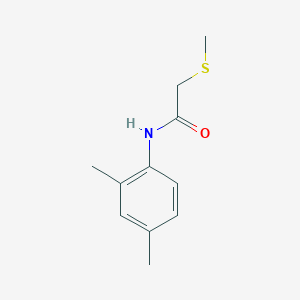
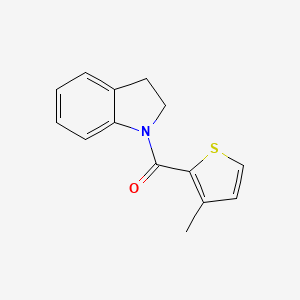
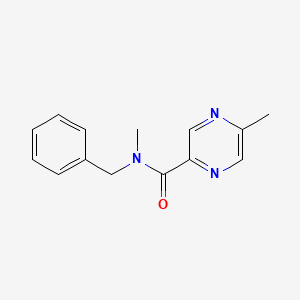
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
